molecular formula C5H3Cl2N B137275 3,5-Dichloropyridine CAS No. 2457-47-8

3,5-Dichloropyridine

Cat. No.: B137275
CAS No.: 2457-47-8
M. Wt: 147.99 g/mol
InChI Key: WPGHPGAUFIJVJF-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine (C₅H₃Cl₂N, molecular weight: 147.99 g/mol, CAS: 2457-47-8) is a halogenated pyridine derivative with chlorine atoms at the 3- and 5-positions of the aromatic ring . It is widely used in coordination chemistry, medicinal chemistry, and materials science due to its electronic and steric properties. The compound’s IUPAC name is this compound, and it is characterized by a planar structure with two electron-withdrawing chlorine substituents that influence its reactivity and ligand behavior .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis Intermediate
3,5-Dichloropyridine is frequently utilized as an intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions such as nucleophilic substitutions and oxidations, which are crucial for developing new compounds in organic chemistry.

Reaction Type Description
Nucleophilic SubstitutionSubstitution of chlorine atoms with other functional groups (e.g., amines).
OxidationCan be oxidized to form more complex derivatives.
ReductionCapable of being reduced back to simpler pyridine derivatives.

Biological Applications

2. Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, making it a candidate for drug development:

  • Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest modulation of inflammatory responses.
  • Cytotoxicity : Variable results indicate potential applications in cancer research contexts.

Case Study: RP73401 Metabolism
A study investigated the metabolism of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (RP73401), a phosphodiesterase IV inhibitor. The research confirmed that 4-amino-3,5-dichloropyridine was a metabolite formed both in vitro and in vivo, highlighting its relevance in pharmacokinetics .

Industrial Applications

3. Agrochemical Production
In the agrochemical industry, this compound serves as an intermediate for synthesizing herbicides and pesticides. Its role in these formulations is critical due to its stability and reactivity.

Agrochemical Product Application
HerbicidesUsed to inhibit weed growth.
PesticidesEffective against specific pests.

Advanced Research Techniques

4. Hyperpolarization Techniques
Recent advancements have explored the use of this compound in hyperpolarization techniques for nuclear magnetic resonance (NMR) spectroscopy. This method enhances signal detection significantly, allowing for better analysis of chemical structures.

  • SABRE Hyperpolarization : A study demonstrated that using this compound as a substrate could enhance NMR signal intensities by factors up to 46,600 . This technique has potential applications in medical imaging and chemical analysis.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine largely depends on its role as an intermediate in chemical reactions. It acts as a substrate in various catalytic processes, where the chlorine atoms can be selectively replaced by other functional groups. The molecular targets and pathways involved are specific to the reactions it participates in, such as the formation of carbon-carbon bonds in Suzuki reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Spin Crossover (SCO) Behavior

3,5-Dichloropyridine is compared to 3,5-lutidine (dimethylpyridine) in Hofmann-type coordination polymers. Both compounds form frameworks like Fe(L)₂Ni(CN)₄ (L = ligand), but their SCO properties differ drastically:

  • 3,5-Lutidine complex (2c) : Exhibits temperature-dependent SCO behavior, with 90% high-spin (HS) to low-spin (LS) conversion due to ligand-field effects and coordinated water molecules .
  • This compound complex (2d): No SCO behavior is observed, despite similar ligand size and shape. The electron-withdrawing chlorine substituents likely stabilize the HS state, preventing LS transition .

Table 1: SCO Properties of Pyridine-Based Coordination Polymers

Ligand SCO Behavior Key Structural Feature Reference
3,5-Lutidine Yes Electron-donating methyl groups
This compound No Electron-withdrawing Cl substituents
3-Chloropyridine Partial Single Cl at position 3

Ligand Efficiency in Catalysis

In palladium-catalyzed C–H functionalization, this compound acts as a ligand but is less effective than S,O-ligands in directing site selectivity:

  • This compound: Yields a 50% NMR yield for phenol olefination with 1.4:1 ortho/para selectivity .
  • S,O-Ligands : Achieve higher yields (>80%) and superior selectivity (e.g., 5:1 ortho/para) due to stronger coordination .

Table 2: Ligand Performance in C–H Olefination

Ligand Type Yield (%) ortho/para Ratio Reference
This compound 50 1.4:1
S,O-Ligand >80 5:1

Mechanical Flexibility in Coordination Polymers

The coordination polymer [Zn(μ-Cl)₂(this compound)₂]ₙ exhibits unique plastic flexibility, bending up to 180° without fracture . In contrast, elastic coordination polymers (e.g., [Zn(μ-Cl)₂(3-Cl-pyridine)₂]ₙ) revert to their original shape after stress. The rigidity of this compound’s Cl substituents enables chain displacement rather than bond deformation, explaining its plasticity .

Biological Activity

3,5-Dichloropyridine is a chlorinated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

This compound (C5_5H3_3Cl2_2N) is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring. This structural modification influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

  • Case Study : A study by Chung et al. (1999) demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. Its derivatives have been explored for their ability to induce apoptosis in cancer cells.

  • Case Study : Onnis et al. (2009) reported that certain derivatives showed cytotoxic effects on human cancer cell lines, indicating their potential as chemotherapeutic agents. The study emphasized the role of structural modifications in enhancing biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Interference with DNA Synthesis : It may disrupt DNA replication processes in rapidly dividing cells, contributing to its anticancer effects.
  • Modulation of Signal Transduction Pathways : Studies suggest that it can affect various signaling pathways involved in cell growth and apoptosis.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Amino-3,5-dichloropyridineEscherichia coli16 µg/mL
2-Amino-3,5-dichloropyridinePseudomonas aeruginosa64 µg/mL

Table 2: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.4
4-Amino-3,5-dichloropyridineHeLa (Cervical Cancer)10.2
2-Amino-3,5-dichloropyridineA549 (Lung Cancer)12.8

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,5-dichloropyridine, and how do reaction conditions influence regioselectivity?

  • This compound can be synthesized via electrophilic substitution of pyridine derivatives or lithiation followed by functionalization. For example, lithiation using LDA (lithium diisopropylamide) in THF enables regioselective insertion of selenium at the C-2 or C-4 position, depending on reaction conditions and prior boron trifluoride complexation . Optimized protocols emphasize temperature control (e.g., −78°C for lithiation) and stoichiometric ratios (e.g., 2.3 equiv LDA for selenium incorporation) to achieve high yields .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • X-ray crystallography is critical for resolving molecular geometry, as demonstrated in studies of 3-methoxy-5-chloro-2,6-dinitropyridine derivatives . Complementary techniques include 1H^1H- and 13C^{13}C-NMR for verifying substituent positions, IR spectroscopy for functional group identification, and elemental analysis for purity validation .

Q. What are the thermodynamic and electronic properties of this compound derivatives?

  • Computational studies (e.g., B3LYP/6-311++G(d,p)) reveal that selenium substitution reduces the HOMO-LUMO gap compared to the parent compound, increasing photochemical reactivity. Thermodynamic parameters (e.g., Gibbs free energy) and pKa values can be correlated with experimental regioselectivity in lithiation reactions .

Advanced Research Questions

Q. How do structural modifications of this compound enhance its activity as a P2X7 receptor antagonist?

  • Structure-activity relationship (SAR) studies show that the hydrazide linker and 3,5-dichloro substitution on the pyridine ring are critical for antagonistic activity. Hydrophobic polycycloalkyl groups at the R2^2 position optimize binding affinity, as evidenced by IC50_{50} values of 4.9 nM in HEK293 cell assays. Derivatives like compound 52 also inhibit pro-inflammatory cytokines (e.g., IL-1β) and iNOS/COX-2 expression in THP-1 cells .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

  • Quantum chemical analyses, including deprotonation energy calculations and gauge-including atomic orbital (GIAO) methods, predict NMR chemical shifts and regioselectivity. These methods validate experimental findings, such as the preferential lithiation at C-4 over C-2 due to lower deprotonation energy (ΔG = 25.3 kcal/mol for C-4 vs. 28.1 kcal/mol for C-2) .

Q. How can contradictory data in catalytic applications of this compound be resolved?

  • Discrepancies in catalytic efficiency (e.g., in oxidative cycloisomerization reactions) often arise from ligand effects and solvent choice. For instance, this compound N-oxide outperforms other pyridine derivatives in rhodium-catalyzed reactions due to enhanced electron-withdrawing effects. Systematic screening of solvents (e.g., dioxane vs. THF) and metal complexes (e.g., [Rh(COD)Cl]2_2) is recommended to identify optimal conditions .

Q. What experimental design considerations are critical for studying this compound in coordination chemistry?

  • Ligand conformation and halogen bonding significantly influence crystal packing and magnetic properties. For example, Cu(II) complexes with this compound ligands exhibit bibromide-bridged dimers (Cu⋯Br = 3.29 Å), while perfluorophenyl-substituted analogs stabilize via F⋯F interactions (2.92 Å). Single-crystal X-ray diffraction and Mössbauer spectroscopy are essential for characterizing these interactions .

Q. Methodological Considerations

Q. How should researchers address challenges in reproducing synthetic protocols for this compound derivatives?

  • Detailed documentation of reagent purity (e.g., anhydrous THF), inert atmosphere conditions (argon/glovebox), and stepwise quenching (e.g., using methyl formate for formylation) is crucial. Protocols from peer-reviewed journals (e.g., optimized lithiation in dimethyl ether) should be prioritized over vendor-supplied methods to ensure reproducibility .

Q. What strategies optimize the regioselective functionalization of this compound?

  • Prior complexation with BF3_3 directs lithiation to specific positions, while tert-butoxide bases (e.g., KOtBu) improve condensation efficiency in multi-step syntheses. For example, coupling this compound-4-carbaldehyde with 4-bromophenol under KOtBu yields diaryl ethers with >90% regiocontrol .

Q. How can researchers validate anti-inflammatory mechanisms of this compound derivatives?

  • Dual-assay approaches (e.g., EtBr uptake for P2X7 inhibition and ELISA for IL-1β quantification) are recommended. Dose-response curves (IC50_{50} = 1.3–13 nM) and Western blotting for iNOS/COX-2 provide mechanistic clarity. Negative controls (e.g., P2X7-knockout cells) should be included to confirm target specificity .

Properties

IUPAC Name

3,5-dichloropyridine
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InChI

InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPGHPGAUFIJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3Cl2N
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DSSTOX Substance ID

DTXSID60179307
Record name Pyridine, 3,5-dichloro-
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Molecular Weight

147.99 g/mol
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Physical Description

White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS]
Record name 3,5-Dichloropyridine
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Vapor Pressure

0.77 [mmHg]
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CAS No.

2457-47-8
Record name 3,5-Dichloropyridine
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Record name 3,5-DICHLOROPYRIDINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
3,5-Dichloropyridine
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
3,5-Dichloropyridine
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
3,5-Dichloropyridine
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
3,5-Dichloropyridine
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
3,5-Dichloropyridine
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
3,5-Dichloropyridine

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